molecular formula C14H12F2N4O B2735403 N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2176270-33-8

N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2735403
CAS No.: 2176270-33-8
M. Wt: 290.274
InChI Key: NSYFNIDIOGBCAL-UHFFFAOYSA-N
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Description

N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a difluorophenyl group, a pyrimidin-2-ylamino group, and an azetidin-1-ylmethanone moiety, making it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable β-lactam precursor.

    Introduction of the Pyrimidin-2-ylamino Group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with an amine to form the pyrimidin-2-ylamino group.

    Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the azetidinone ring, typically through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogenated compounds and strong bases or acids are typically employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Studies have shown that it may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further drug development.

Industry

Industrially, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to the creation of more efficient catalysts, polymers, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)(3-(pyrimidin-2-ylamino)benzoyl)methanone
  • (3,4-Difluorophenyl)(3-(pyrimidin-2-ylamino)thiazolidin-1-yl)methanone
  • (3,4-Difluorophenyl)(3-(pyrimidin-2-ylamino)pyrrolidin-1-yl)methanone

Uniqueness

Compared to similar compounds, N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine stands out due to its unique combination of structural features. The presence of both the difluorophenyl and pyrimidin-2-ylamino groups, along with the azetidinone ring, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c15-11-3-2-9(6-12(11)16)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYFNIDIOGBCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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